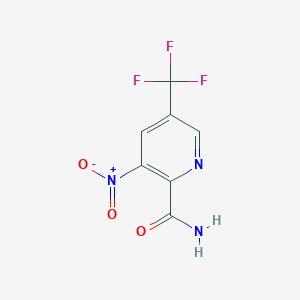![molecular formula C18H15NO2 B8700110 Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- CAS No. 36585-48-5](/img/structure/B8700110.png)
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinolinyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- typically involves the reaction of 2-methoxyphenol with a quinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinyl group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced quinolinyl compounds, and various substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, leading to potential anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a similar structure but with a methoxymethyl group instead of the quinolinyl group.
Phenol, 2-methoxy-4-[2-(4-quinolinyl)ethenyl]-: A closely related compound with a different position of the quinolinyl group.
Uniqueness
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is unique due to the specific positioning of the quinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
36585-48-5 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-quinolin-2-ylethenyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3 |
Clave InChI |
XZOWQMSJRBHFJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid](/img/structure/B8700029.png)
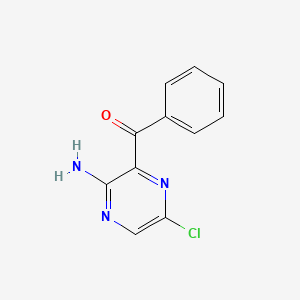
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)
![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)
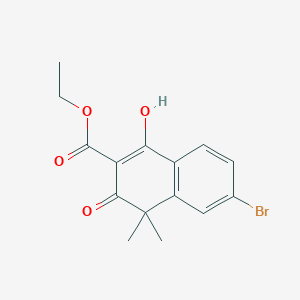


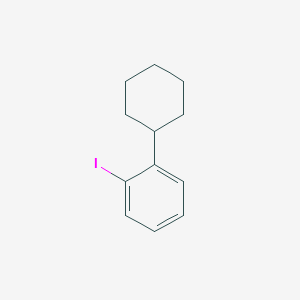
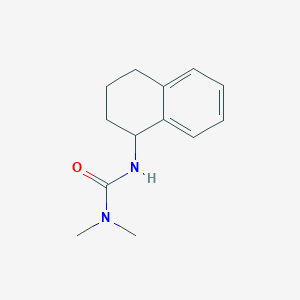
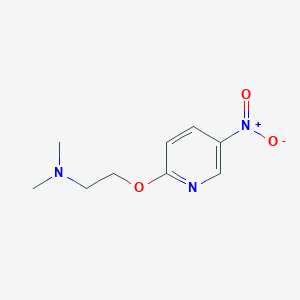
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)

